molecular formula C28H29NO6 B11664172 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide

Cat. No.: B11664172
M. Wt: 475.5 g/mol
InChI Key: DRWJCECOGZQNBP-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound characterized by the presence of benzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

    Amidation: The final step involves the formation of the amide bond through a reaction between the alkylated benzodioxole and methoxyphenyl intermediates with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE is unique due to its specific combination of benzodioxole and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide

InChI

InChI=1S/C28H29NO6/c1-3-28(30)29(16-19-8-10-24-26(14-19)34-17-32-24)13-12-21(22-6-4-5-7-23(22)31-2)20-9-11-25-27(15-20)35-18-33-25/h4-11,14-15,21H,3,12-13,16-18H2,1-2H3

InChI Key

DRWJCECOGZQNBP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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